Structural Differentiation from Predominant Cyclopentanecarboxamide FAS Inhibitor Scaffolds
To date, no primary research publication or patent has disclosed head-to-head enzymatic, cellular, or in vivo data comparing 1-phenyl-N-[2-(2-thienyl)ethyl]cyclopentanecarboxamide against a named structural analog. The compound's differentiation from the extensively characterized FAS inhibitor BI 99179 (a cyclopentanecarboxanilide) or other phenethylamide variants rests solely on its unique combination of a 2-(thiophen-2-yl)ethyl amide side chain with a 1-phenylcyclopentane core—a substructure not represented in any published FAS inhibitor SAR table [1]. The patent literature that generically encompasses this chemical space (e.g., US20130053412) does not provide compound-specific IC50, Ki, EC50, selectivity, or ADME values for this entity [2].
| Evidence Dimension | Enzymatic FAS Inhibition (IC50) |
|---|---|
| Target Compound Data | Not available in public domain |
| Comparator Or Baseline | BI 99179 (IC50 = 79 nM against human FAS) |
| Quantified Difference | Cannot be calculated; no data for target compound |
| Conditions | Human type I fatty acid synthase biochemical assay (for BI 99179 only) |
Why This Matters
The absence of public data means procurement decisions must rely on this compound's utility as a novel SAR probe with a distinct thiophene side chain, rather than as a validated bioactive with known selectivity.
- [1] Kley, J.; Hamilton, B. S.; Mack, J.; Redemann, N.; Schoelch, C. Discovery of BI 99179, a potent and selective inhibitor of type I fatty acid synthase with central exposure. Bioorg. Med. Chem. Lett. 2011, 21, 5924-5927. View Source
- [2] Kley, J.; Hamilton, B. S.; Mack, J.; Redemann, N.; Schoelch, C. Cyclopentanecarboxamide derivatives, medicaments containing such compounds and their use. U.S. Patent Application 20130053412, February 28, 2013. View Source
